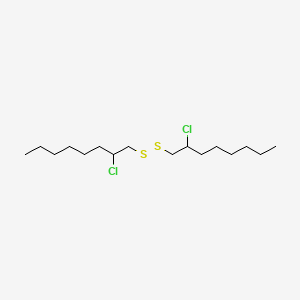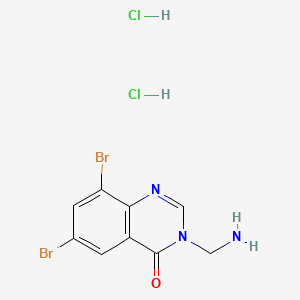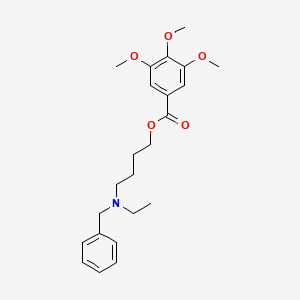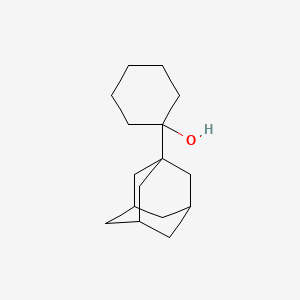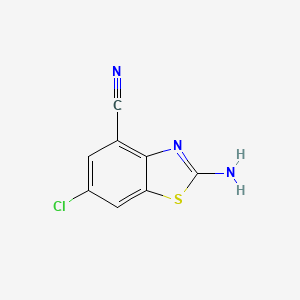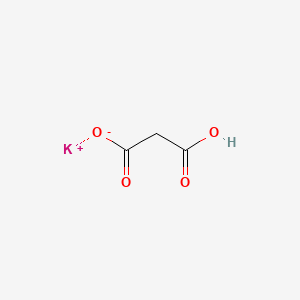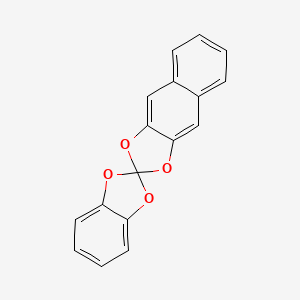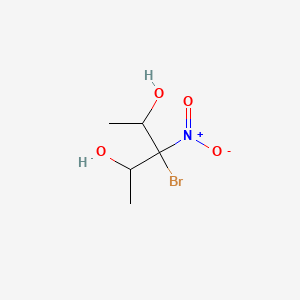
2,4-Pentanediol,3-bromo-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentanediol,3-bromo-3-nitro- is an organic compound with the molecular formula C5H10BrNO4 It is a derivative of pentanediol, where the third carbon atom is substituted with both a bromine and a nitro group
Méthodes De Préparation
The synthesis of 2,4-Pentanediol,3-bromo-3-nitro- typically involves the bromination and nitration of 2,4-pentanediol. One common method includes the reaction of 2,4-pentanediol with bromine in the presence of a catalyst, followed by nitration using nitric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired substitution at the third carbon atom.
Analyse Des Réactions Chimiques
2,4-Pentanediol,3-bromo-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-amino-3-bromo-2,4-pentanediol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Pentanediol,3-bromo-3-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism by which 2,4-Pentanediol,3-bromo-3-nitro- exerts its effects involves interactions with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
2,4-Pentanediol,3-bromo-3-nitro- can be compared with other similar compounds, such as:
2,4-Pentanediol,3-chloro-3-nitro-: Similar structure but with a chlorine atom instead of bromine.
2,4-Pentanediol,3-bromo-3-amino-: Similar structure but with an amino group instead of a nitro group.
2,4-Pentanediol,3-bromo-3-hydroxy-: Similar structure but with a hydroxyl group instead of a nitro group.
Propriétés
Numéro CAS |
69094-16-2 |
|---|---|
Formule moléculaire |
C5H10BrNO4 |
Poids moléculaire |
228.04 g/mol |
Nom IUPAC |
3-bromo-3-nitropentane-2,4-diol |
InChI |
InChI=1S/C5H10BrNO4/c1-3(8)5(6,4(2)9)7(10)11/h3-4,8-9H,1-2H3 |
Clé InChI |
XIAMXNMLRAUKOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(C)O)([N+](=O)[O-])Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


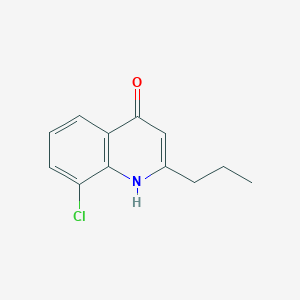
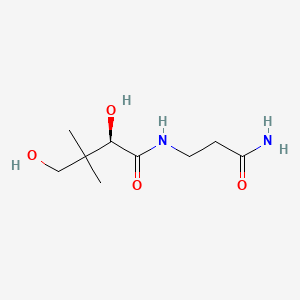
![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)
